Tetrabutylammonium hydroxide chemical properties and structure
Tetrabutylammonium hydroxide chemical properties and structure
An In-depth Technical Guide to Tetrabutylammonium (B224687) Hydroxide (B78521): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium hydroxide (TBAH), a quaternary ammonium (B1175870) salt, is a versatile and potent organic-soluble base widely employed in chemical synthesis.[1] Its unique properties, particularly its efficacy as a phase-transfer catalyst, make it an invaluable tool in numerous applications, including alkylation, deprotonation, and elimination reactions.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and key applications of TBAH, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
Tetrabutylammonium hydroxide is commercially available in various forms, most commonly as an aqueous or alcoholic solution.[1] It is also available as a hydrate. The physical and chemical properties of TBAH are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₃₇NO[3] |
| Molar Mass | 259.47 g/mol [1] |
| Melting Point | 27-30 °C (lit.)[4] |
| Boiling Point | 100 °C (for aqueous solution)[4] |
| Density | Approximately 0.995 g/cm³[4] |
| Solubility | Soluble in water and methanol.[4] Miscible with many organic solvents.[5] |
| pH | 14 (for a 20% solution in water at 20 °C)[6] |
| pKa | As a strong base, the pKa of its conjugate acid is very high. |
Chemical Structure and Reactivity
Tetrabutylammonium hydroxide consists of a central nitrogen atom covalently bonded to four butyl groups, forming a bulky, positively charged tetrabutylammonium cation. This cation is paired with a negatively charged hydroxide anion. The large, nonpolar alkyl groups of the cation are responsible for its solubility in organic solvents.[7]
The primary mode of reactivity for TBAH stems from the hydroxide ion, which acts as a strong base.[1] In organic solvents, the hydroxide ion is not solvated by water molecules, rendering it a more potent nucleophile and base compared to inorganic hydroxides like NaOH or KOH.[2] This enhanced reactivity is a key factor in its utility in organic synthesis.
Preparation of Tetrabutylammonium Hydroxide
Solutions of TBAH are often prepared in situ from tetrabutylammonium halides.[4] A common laboratory method involves the use of an ion-exchange resin.[4] This process is favored for producing high-purity TBAH solutions.
Role as a Phase-Transfer Catalyst
One of the most significant applications of TBAH is as a phase-transfer catalyst (PTC).[7] In this role, it facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). The tetrabutylammonium cation forms an ion pair with the reactant in the aqueous phase (e.g., hydroxide) and transports it into the organic phase where it can react with the organic substrate.[2]
Experimental Protocol: Generation of Dichlorocarbene (B158193)
TBAH is an effective catalyst for the generation of dichlorocarbene from chloroform (B151607), a key intermediate in the synthesis of dichlorocyclopropanes.[1][8] The following is a representative protocol.
Objective: To generate dichlorocarbene from chloroform and a strong base using TBAH as a phase-transfer catalyst for the subsequent cyclopropanation of an alkene.
Materials:
-
Alkene (e.g., cyclohexene)
-
Chloroform (CHCl₃)
-
Tetrabutylammonium hydroxide (TBAH) solution (e.g., 40% in water)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the alkene, chloroform, and a catalytic amount of TBAH in dichloromethane.
-
Addition of Base: With vigorous stirring, slowly add a concentrated aqueous solution of a strong base like sodium hydroxide. The TBAH facilitates the transfer of hydroxide ions into the organic phase.
-
Reaction: The hydroxide ion deprotonates the chloroform to form the trichloromethyl anion (CCl₃⁻), which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂).[8] The highly reactive dichlorocarbene immediately reacts with the alkene present in the organic phase to form the corresponding dichlorocyclopropane.
-
Workup: After the reaction is complete, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or chromatography.
Safety Precautions: Tetrabutylammonium hydroxide is corrosive and can cause severe skin burns and eye damage.[9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving the generation of dichlorocarbene should be handled with care due to the reactivity of the intermediate.
References
- 1. Tetrabutylammonium_hydroxide [chemeurope.com]
- 2. Tetrabutylammonium hydroxide | 2052-49-5 [chemicalbook.com]
- 3. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Tetrabutylammonium hydroxide | Reagent Grade [benchchem.com]
- 8. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation [mdpi.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
